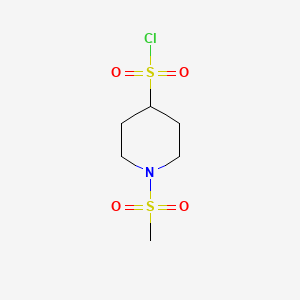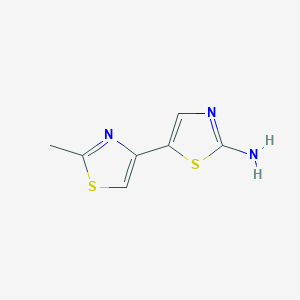![molecular formula C17H22N4 B1436020 ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine CAS No. 2173099-02-8](/img/structure/B1436020.png)
({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine
Vue d'ensemble
Description
The compound “({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine” is a novel substituted derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound is obtained in good yield by aminomethylation reaction . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of the compound was verified based on the signals of the corresponding protons and carbon atoms in 1H NMR and 13C NMR . Single crystals were developed for further analysis .Chemical Reactions Analysis
The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using absorption, distribution, metabolism, and excretion calculations (ADME) .Applications De Recherche Scientifique
Therapeutic Potential in Neuropsychiatric Disorders
Research on dopamine D2 receptor (D2R) ligands has highlighted the significance of specific structural moieties for high D2R affinity, which is crucial in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The compound , due to its structural features, falls within the scope of these investigations. Piperazine derivatives, in particular, have been emphasized for their therapeutic potential, underlining the importance of their structural components in modulating D2R activities. These findings suggest the compound's relevance in developing treatments for neuropsychiatric conditions (Jůza et al., 2022).
Anti-tubercular Activity
The modification of isoniazid (INH) structures with N-substituted pyridine derivatives has been evaluated for anti-tubercular (anti-TB) activity. Derivatives similar in structure to the compound in discussion demonstrated in vitro efficacy against M. tuberculosis, highlighting the potential of such compounds in designing new leads for anti-TB drugs. This research points to the compound's possible application in developing novel anti-tubercular therapies (Asif, 2014).
Contribution to D2-like Receptor Ligands Development
A review of arylcycloalkylamines, which includes phenyl piperidines and piperazines, underscores their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. These pharmacophoric groups, integral to antipsychotic agents, underline the compound's relevance in developing ligands for D2-like receptors, potentially offering new avenues for psychiatric medication (Sikazwe et al., 2009).
DNA Minor Groove Binding
Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, provide insights into the molecular basis for DNA sequence recognition and binding. Given its structural similarity to these compounds, the subject compound may have applications in studying DNA interactions and could potentially be utilized in developing novel therapeutics or as a tool in molecular biology research (Issar & Kakkar, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVOHFAKTNVAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



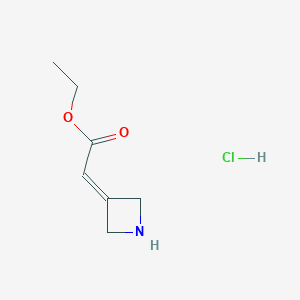
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
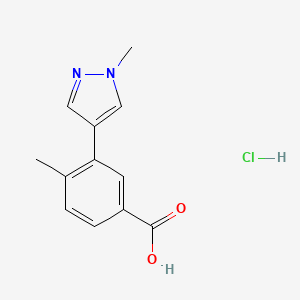
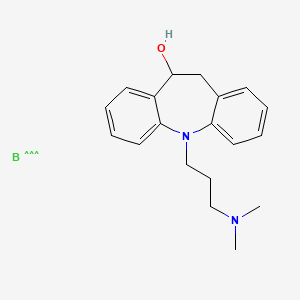
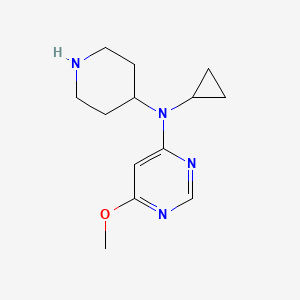
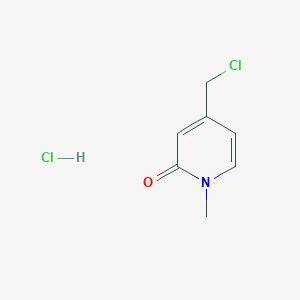
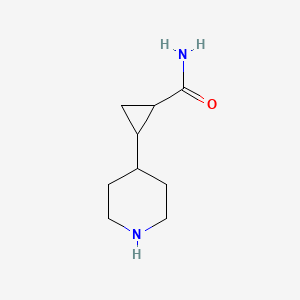
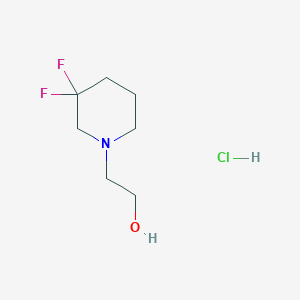
![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)
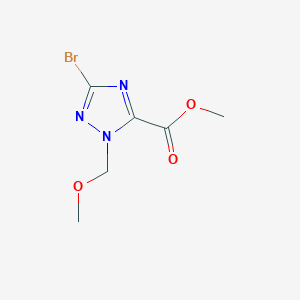
![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
